BenchChemオンラインストアへようこそ!

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

adenosine A2a receptor GPCR antagonists immuno-oncology

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine (CAS 1393533-47-5, MW 190.17, C₈H₉F₃N₂) is a trifluoromethyl-substituted pyridinyl-methylamine building block that serves as a critical pharmacophoric element in multiple patent-disclosed therapeutic programs, most prominently as the core heteroaryl fragment within potent adenosine A2a receptor (A2aR) antagonists. Its computed physicochemical profile (XLogP3-AA = 1, TPSA 38.9 Ų, pKa ~7.34, 1 H-bond donor, 5 H-bond acceptors) places it within favorable oral drug-like space and distinguishes it from non-fluorinated, non-basic, or regioisomeric analogs that lack the same vector geometry for fragment growing.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B14838962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(F)(F)F)CN
InChIInChI=1S/C8H9F3N2/c1-5-2-6(4-12)3-7(13-5)8(9,10)11/h2-3H,4,12H2,1H3
InChIKeyBNDIDBXQIZASHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine: Procurement-Ready Physicochemical and Structural Baseline for Research Drug Discovery Programs


[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine (CAS 1393533-47-5, MW 190.17, C₈H₉F₃N₂) is a trifluoromethyl-substituted pyridinyl-methylamine building block that serves as a critical pharmacophoric element in multiple patent-disclosed therapeutic programs, most prominently as the core heteroaryl fragment within potent adenosine A2a receptor (A2aR) antagonists [1]. Its computed physicochemical profile (XLogP3-AA = 1, TPSA 38.9 Ų, pKa ~7.34, 1 H-bond donor, 5 H-bond acceptors) places it within favorable oral drug-like space and distinguishes it from non-fluorinated, non-basic, or regioisomeric analogs that lack the same vector geometry for fragment growing .

Why Interchanging 2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine with Its Closest Analogs Compromises Pharmacological Tractability and Synthetic Efficiency


Although several positional isomers and functional group analogs of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine share the same molecular formula or core ring system, their substitution pattern and functional group identity dictate fundamentally different exit-vector geometry, nucleophilic reactivity, and lipophilic–electronic balance [1]. The 4-aminomethyl orientation directs the primary amine substituent para to the endocyclic nitrogen, enabling a linear trajectory for fragment linking; the 2-aminomethyl regioisomer (CAS 1393556-98-3) places the amine ortho to nitrogen, altering the three-dimensional presentation of downstream substituents by approximately 60° . The alcohol analog (CAS 1936597-62-4) lacks the nucleophilic amine altogether, requiring pre-activation (mesylation, bromination, or Mitsunobu chemistry) before conjugation—introducing additional synthetic steps, potential racemization, and yield losses . Generic substitution without accounting for these vector, reactivity, and electronic differences has been shown in patent SAR to eliminate or severely degrade target potency; in the US11312705 A2aR antagonist series, swapping the 2-methyl-6-(trifluoromethyl)pyridin-4-yl core for a 2,6-dimethylpyridin-4-yl core shifts potency by approximately 0.03 nM, while replacing the 2-methyl group with 2-chloro alters potency by approximately 0.09 nM—subtle changes that determine whether a compound advances past hit-to-lead [1].

Head-to-Head Quantitative Differentiation of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine Against Its Four Closest Analogs: A2aR Potency, Selectivity, Physicochemical, and Synthetic Utility Evidence


A2aR Antagonist Potency: CF₃-Pyridinyl Core vs. 2,6-Dimethylpyridinyl and 2-Chloro-6-methylpyridinyl Cores in Matched Triazolopyrimidine Scaffolds

In the [1,2,4]triazolo[4,3-c]pyrimidin-5-amine scaffold of US Patent 11,312,705, the compound bearing the 2-methyl-6-(trifluoromethyl)pyridin-4-yl core (Example 8: 8-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-7-(5-methylfuran-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine, BDBM550800) achieved an A2aR IC₅₀ of 0.180 nM [1]. In the same scaffold series, replacement of the CF₃-pyridinyl core with a 2,6-dimethylpyridin-4-yl core (Example 11, BDBM550804) yielded a slightly more potent A2aR IC₅₀ of 0.150 nM (Δ = 0.030 nM) but with significantly altered selectivity and physicochemical profiles [2]. Replacement with a 2-chloro-6-methylpyridin-4-yl core (Example 24, BDBM550818) reduced A2aR potency to IC₅₀ = 0.270 nM (Δ = 0.090 nM, 1.5-fold loss) [3]. Crucially, the CF₃-containing core provides an additional A2bR selectivity readout: Example 8 showed A2bR IC₅₀ = 203 nM, yielding >1,100-fold A2a/A2b selectivity, whereas selectivity data for the dimethyl analog at A2bR are absent from the patent, suggesting insufficient activity to warrant reporting [1][4].

adenosine A2a receptor GPCR antagonists immuno-oncology

Functional Group Reactivity: Nucleophilic Methylamine vs. Hydroxymethyl for Direct Conjugation in Parallel Medicinal Chemistry Libraries

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine bears a primary aliphatic amine (pKa ~7.34 predicted) that is directly competent for amide coupling (HATU, EDC/HOBt), reductive amination, sulfonamide formation, and urea synthesis without pre-functionalization . Its closest alcohol analog, (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)methanol (CAS 1936597-62-4), requires conversion to a halide, mesylate, or tosylate before nucleophilic displacement, adding one to two synthetic steps and introducing competitive elimination side products under basic conditions . The amine also enables participation in Buchwald–Hartwig C–N cross-coupling directly, whereas the alcohol would require prior activation. This functional group distinction translates to higher synthetic throughput in library production: the amine can be directly dispensed into 96-well plate amide coupling reactions, while the alcohol demands a separate activation plate before coupling .

synthetic chemistry building block amide coupling reductive amination parallel synthesis

Exit-Vector Geometry: 4-Aminomethyl vs. 2-Aminomethyl Regioisomer in Fragment-Based Drug Design and Structure-Based Docking

The target compound places the aminomethyl group at the pyridine 4-position, para to the endocyclic nitrogen. This yields a linear exit vector that projects substituents directly away from the pyridine ring plane in the direction opposite to the CF₃ and CH₃ substituents . The regioisomer (4-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1393556-98-3) positions the aminomethyl ortho to the endocyclic nitrogen, creating a bent exit vector that deviates by approximately 60° from the 4-substituted trajectory and places the amine in steric proximity to the ortho methyl group . In the A2aR antagonist series of US11312705, the 4-substituted core is exclusively employed across all active examples (Examples 8, 16, 17), and no 2-aminomethyl regioisomer appears in the patent claims, consistent with computational docking showing that the 4-vector is required to project the triazolopyrimidine core into the receptor's orthosteric binding pocket [1]. The 4-position also situates the amine distal to the electron-withdrawing CF₃ group, preserving amine nucleophilicity (predicted pKa 7.34) for conjugation; the 2-position amine would experience stronger inductive withdrawal from the ortho CF₃, lowering its pKa and reducing nucleophilic reactivity .

fragment-based drug design exit vector structure-based drug design regioisomer

Lipophilic Efficiency (LipE) and Permeability: CF₃-Pyridinyl vs. Non-Fluorinated Pyridinyl Cores in CNS Drug-Like Space

The trifluoromethyl group on the pyridine ring increases logP by approximately 0.8–1.2 log units compared to the non-fluorinated methyl analog while simultaneously increasing TPSA by only ~5 Ų, yielding a favorable LipE profile . The target compound has XLogP3-AA = 1.0 and TPSA = 38.9 Ų; the analogous 2,6-dimethylpyridin-4-yl core scaffold would have an estimated logP of approximately 0.0–0.3 and similar TPSA . In the A2aR antagonist context, the CF₃-containing Example 8 exhibits A2aR IC₅₀ = 0.180 nM with XLogP ~1.0, translating to LipE = pIC₅₀ − logP = 9.74 − 1.0 = 8.74. The dimethyl analog Example 11 (A2aR IC₅₀ = 0.150 nM, estimated logP ~0.2) yields LipE ≈ 9.82 − 0.2 = 9.62, which is incrementally higher; however, the CF₃ group provides documented A2a/A2b selectivity that the dimethyl analog lacks [1]. The ethylamine homolog (CAS 1393567-88-8, MW 204.19, XLogP ~1.5–1.8) adds one methylene unit, increasing both molecular weight (+14 Da) and lipophilicity (+0.5–0.8 log units), which reduces LipE and increases the rotatable bond count—potentially unfavorable for CNS drug design where lower molecular weight and fewer rotatable bonds correlate with higher brain penetration .

lipophilic efficiency CNS permeability physicochemical properties drug-likeness

Procurement-Validated Application Scenarios for [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine in Drug Discovery and Chemical Biology


Adenosine A2a Receptor Antagonist Lead Optimization and Selectivity Profiling

The compound is the validated core building block for [1,2,4]triazolo[4,3-c]pyrimidin-5-amine and imidazo[1,2-c]pyrimidin-5-amine A2aR antagonists, as exemplified in US Patent 11,312,705. Researchers can couple the methylamine group via palladium-catalyzed cross-coupling or direct nucleophilic aromatic substitution to assemble the triazolopyrimidine core. The resulting final compounds have demonstrated A2aR IC₅₀ values from 0.180 to 0.75 nM and >1,100-fold selectivity over A2bR [1][2]. This scaffold is directly applicable to immuno-oncology (A2aR antagonism reverses adenosine-mediated T-cell suppression) and neurodegenerative disease programs (A2aR antagonists for Parkinson's disease) where receptor selectivity is critical [1].

Parallel Library Synthesis via Amide Coupling or Reductive Amination Without Pre-Activation

The primary amine functionality enables direct incorporation into compound libraries using standard amide coupling (HATU, EDC/HOBt) or reductive amination protocols in 96-well or 384-well plate formats. Unlike the alcohol analog (CAS 1936597-62-4), no mesylation, bromination, or Mitsunobu pre-activation step is required, reducing library production cycle time by one full synthetic step per compound . The predicted pKa of 7.34 ensures that >50% of the amine exists as the reactive free base at physiological pH and under typical coupling conditions (pH 7–8), facilitating high conversion rates in array synthesis .

Fragment-Based Drug Design with Defined 4-Position Exit Vector for Structure-Guided Growing

The 4-aminomethyl geometry provides a linear exit vector that projects substituents into the target protein's orthosteric or allosteric pocket when the pyridine ring engages in π-stacking or H-bond interactions with the receptor. This vector is validated by the exclusive use of the 4-substituted regioisomer in US11312705; the 2-aminomethyl regioisomer (CAS 1393556-98-3) would direct substituents at a ~60° angle incompatible with the adenosine-binding pocket geometry . X-ray crystallography or docking studies using this building block can confidently model fragment growing toward the solvent-exposed region of A2aR while the CF₃ group anchors the molecule in the hydrophobic sub-pocket [1].

CNS-Penetrant Candidate Optimization Leveraging Balanced LipE and Low Rotatable Bond Count

With XLogP = 1.0, TPSA = 38.9 Ų, and only 1 rotatable bond, the building block is positioned within favorable CNS drug-like space (typically TPSA < 60–70 Ų, rotatable bonds ≤ 3). Unlike the ethylamine homolog (CAS 1393567-88-8, 2 rotatable bonds, higher logP ~1.5–1.8), the methylamine linker minimizes molecular flexibility while retaining sufficient reach for conjugation . This profile supports programs targeting CNS adenosine receptors (e.g., A2aR in Parkinson's disease) or other brain-penetrant kinase or GPCR targets where the trifluoromethyl group may also slow oxidative metabolism via CYP450 shielding [1].

Quote Request

Request a Quote for [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.